molecular formula C21H23N3 B12705900 Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- CAS No. 126921-42-4

Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)-

Cat. No.: B12705900
CAS No.: 126921-42-4
M. Wt: 317.4 g/mol
InChI Key: XOMJYONWYHIHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of biological activities and applications in medicinal chemistry. The compound features a quinoline core structure substituted with a 4-phenyl-1-piperazinyl group, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)-, can be achieved through several methods. Common synthetic routes include:

    Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Doebner-Von Miller Synthesis: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.

    Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with ketones or aldehydes under acidic or basic conditions.

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like molecular iodine or silica gel are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated quinoline derivatives react with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated quinoline derivatives, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of enzyme activity, interference with cell signaling pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in various research fields .

Properties

CAS No.

126921-42-4

Molecular Formula

C21H23N3

Molecular Weight

317.4 g/mol

IUPAC Name

4-[2-(4-phenylpiperazin-1-yl)ethyl]quinoline

InChI

InChI=1S/C21H23N3/c1-2-6-19(7-3-1)24-16-14-23(15-17-24)13-11-18-10-12-22-21-9-5-4-8-20(18)21/h1-10,12H,11,13-17H2

InChI Key

XOMJYONWYHIHCM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.